molecular formula C10H14N2O3S B4570451 Methyl 3-(3-propylureido)thiophene-2-carboxylate

Methyl 3-(3-propylureido)thiophene-2-carboxylate

Cat. No.: B4570451
M. Wt: 242.30 g/mol
InChI Key: CICSWMJHWXQJBN-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 3-(3-propylureido)thiophene-2-carboxylate has several scientific research applications:

Preparation Methods

The synthesis of Methyl 3-(3-propylureido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with urea derivatives under specific reaction conditions. One common synthetic route includes the reaction of 3-aminothiophene-2-carboxylate with propyl isocyanate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Methyl 3-(3-propylureido)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-(3-propylureido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Methyl 3-(3-propylureido)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific ureido and carboxylate functional groups, which confer distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

methyl 3-(propylcarbamoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-5-11-10(14)12-7-4-6-16-8(7)9(13)15-2/h4,6H,3,5H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSWMJHWXQJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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